Flavanone, 3',7-dihydroxy-4'-methoxy-
Description
Overview of Flavanoid Classes and Their Significance in Biological Systems
Flavonoids are a diverse and widespread group of polyphenolic secondary metabolites found in plants. ontosight.aievitachem.com These compounds are integral to a plant's physiology, contributing to a variety of functions such as pigmentation to attract pollinators, protection against UV radiation, defense against pathogens, and acting as signaling molecules. evitachem.comnih.gov Chemically, flavonoids share a common 15-carbon skeleton structure (C6-C3-C6), which consists of two phenyl rings (A and B) connected by a three-carbon heterocyclic ring (C). ontosight.ai
The broad family of flavonoids is categorized into several major subclasses based on the structural characteristics of the heterocyclic C ring, including the degree of oxidation and the pattern of substitution. aip.org These subclasses include flavones, flavonols, flavanones, flavan-3-ols (or catechins), anthocyanidins, and isoflavonoids. evitachem.comnih.gov
The significance of flavonoids extends to human health, largely attributed to their antioxidant, anti-inflammatory, and cell-modulating properties. evitachem.commedchemexpress.com In biological systems, they can scavenge free radicals, chelate metal ions, and inhibit enzymes involved in inflammatory processes like cyclo-oxygenase (COX) and lipoxygenase. evitachem.comnih.gov Their ability to modulate cellular signaling pathways has made them a subject of extensive research for their potential roles in mitigating chronic diseases. nih.gov
Table 1: Major Classes of Flavonoids and Their Significance
| Flavonoid Class | Core Structure Feature | Biological Significance | Key Examples |
|---|---|---|---|
| Flavones | Double bond between C2-C3 | Anti-inflammatory, Antioxidant | Apigenin, Luteolin |
| Flavonols | 3-hydroxy group, C2-C3 double bond | Antioxidant, Cardioprotective | Quercetin, Kaempferol |
| Flavanones | Saturated C2-C3 bond | Antioxidant, Anti-inflammatory | Hesperetin (B1673127), Naringenin (B18129) |
| Flavan-3-ols | No carbonyl group at C4 | Cardioprotective, Antioxidant | Catechin, Epicatechin |
| Anthocyanidins | Flavylium ion backbone | Plant pigments, Antioxidant | Cyanidin, Delphinidin |
| Isoflavonoids | B-ring attached to C3 | Phytoestrogenic activity | Genistein, Daidzein |
The Structural Context of Flavanone (B1672756), 3',7-dihydroxy-4'-methoxy- within the Flavanone Family
Flavanones are a specific class of flavonoids characterized by a saturated bond between carbons 2 and 3 in the heterocyclic C-ring and a ketone group at the C4 position. evitachem.com This structural feature distinguishes them from flavones, which possess a double bond at the C2-C3 position. The basic structure of a flavanone is 2-phenyl-2,3-dihydrochromen-4-one.
The compound "Flavanone, 3',7-dihydroxy-4'-methoxy-" fits within this family, with its specific identity defined by the substitution pattern on its phenyl rings. The nomenclature indicates:
A hydroxyl (-OH) group at position 7 on the A-ring.
A hydroxyl (-OH) group at the 3' position on the B-ring.
A methoxy (B1213986) (-OCH3) group at the 4' position on the B-ring.
Based on this structure, its IUPAC name would be 7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one . It is important to note that academic literature and chemical databases contain extensive research on structurally similar flavanones, such as Hesperetin (which possesses an additional hydroxyl group at the 5-position) and Homoeriodictyol (B191827) (where the hydroxyl and methoxy groups on the B-ring are reversed). evitachem.comnih.gov However, specific and detailed research findings focusing solely on 3',7-dihydroxy-4'-methoxyflavanone are limited in widely accessible scientific literature, suggesting it is a less commonly studied member of the flavanone family.
Table 2: Chemical Properties of Flavanone, 3',7-dihydroxy-4'-methoxy-
| Property | Value |
|---|---|
| IUPAC Name | 7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |
| Molecular Formula | C16H14O5 |
| Molecular Weight | 286.28 g/mol |
| Core Structure | Flavanone |
| Substituents | 7-hydroxy, 3'-hydroxy, 4'-methoxy |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 2 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-14-5-2-9(6-13(14)19)15-8-12(18)11-4-3-10(17)7-16(11)21-15/h2-7,15,17,19H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRLGKUZHVJSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997820 | |
| Record name | 7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76426-28-3 | |
| Record name | Flavanone, 3',7-dihydroxy-4'-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076426283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
V. Mechanistic Studies of Biological Activities of Flavanone, 3 ,7 Dihydroxy 4 Methoxy and Analogs
Anti-Oncogenic Mechanisms
The potential of 3',7-dihydroxy-4'-methoxyflavanone and its analogs as anti-cancer agents stems from their ability to interfere with multiple processes essential for tumor growth and survival. These mechanisms include disrupting the cancer cell cycle, inducing programmed cell death (apoptosis), inhibiting key signaling kinases, altering the cytoskeleton, and suppressing pro-survival signaling pathways.
Modulation of Cell Cycle Progression and Apoptosis Induction
A primary anti-oncogenic strategy of flavonoids is the disruption of the cell cycle and the induction of apoptosis. Studies on analogs like acacetin and hesperetin (B1673127) demonstrate a capacity to halt cancer cell proliferation by arresting the cell cycle at critical checkpoints and activating intrinsic and extrinsic apoptotic pathways.
Acacetin has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest. In human prostate cancer cells, acacetin prompts a strong G1 and/or G2-M arrest. nih.gov The G1 arrest is associated with an increase in the expression of the cyclin-dependent kinase inhibitor p21/WAF1 and a decrease in the levels of cyclin-dependent kinases (CDK) such as CDK2, CDK4, and CDK6. nih.govnih.gov Similarly, in human non-small cell lung cancer A549 cells and human liver cancer Hep G2 cells, acacetin blocks cell cycle progression in the G1 phase, an effect linked to the upregulation of p53 and p21/WAF1 proteins. nih.govresearchgate.netmdpi.com
Hesperetin, another analog, induces G2/M cell cycle arrest in lung squamous carcinoma cells. nih.gov In human leukemia cells, it also promotes cell cycle arrest alongside inducing a low degree of apoptosis. researchgate.net
The induction of apoptosis is a critical mechanism for these flavonoids. Acacetin treatment leads to a significant increase in apoptotic cell populations in prostate cancer cells. nih.gov This is often accompanied by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govmdpi.com Furthermore, acacetin can enhance the Fas/Fas ligand apoptotic system, contributing to its cell-killing effects. researchgate.netmdpi.com Hesperetin likewise induces apoptosis by modulating Bax and Bcl-2 expression levels. researchgate.net In breast cancer cell line MCF7, the related compound hesperidin was found to significantly decrease Bcl-2 mRNA levels while inducing an overexpression of BAX. nih.gov
Table 1: Effects of Acacetin and Hesperetin on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect on Cell Cycle | Key Molecular Changes | Citation |
|---|---|---|---|---|
| Acacetin | Prostate Carcinoma | G1 and/or G2-M Arrest | ↓ CDK2, CDK4, CDK6; ↑ p21 | nih.govnih.gov |
| Hep G2 (Liver Cancer) | G1 Arrest | ↑ p53, ↑ p21/WAF1 | nih.govmdpi.com | |
| A549 (Lung Cancer) | G1 Arrest | ↑ p53, ↑ p21/WAF1 | researchgate.net | |
| Hesperetin | Lung Squamous Carcinoma | G2/M Arrest | - | nih.gov |
| U937 (Leukemia) | Cell Cycle Arrest | ↓ Bcl-2, ↑ Bax, ↑ Cleaved-PARP | researchgate.net |
Inhibition of Key Kinases in Cancer Pathways (e.g., PKC, CDK, PIM-1, DAPK-1, Tyrosine Kinases)
While specific inhibitory concentrations (IC50) for 3',7-dihydroxy-4'-methoxyflavanone or its direct analogs against individual kinases like PKC, PIM-1, or DAPK-1 are not extensively detailed in the reviewed literature, substantial evidence shows these compounds modulate critical kinase signaling cascades involved in cancer progression.
Acacetin has been found to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling protein in many cancers. This inhibition is achieved by suppressing upstream tyrosine kinases, including c-Src, Janus-activated kinase 1 (JAK1), and Janus-activated kinase 2 (JAK2), in hepatocellular carcinoma cells. mdpi.com The compound also inactivates the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway in human prostate cancer DU145 cells, which is crucial for their invasion and migration. cytoskeleton.com
Hesperetin has also been shown to inhibit key inflammatory and survival kinases. In various experimental models, hesperetin administration reduced the expression of phosphorylated ERK (p-ERK) and p38, both of which are members of the MAPK family. mdpi.com The modulation of these kinase pathways is a key component of the anti-cancer and anti-inflammatory effects of these flavonoids.
Alteration of Tubulin Polymerization
Microtubules, which are polymers of tubulin, are essential for cell division, making them a key target for anti-cancer drugs. mdpi.com Disruption of microtubule dynamics can cause cell cycle arrest in the G2/M phase and lead to apoptosis. mdpi.com While some flavonoids, such as quercetin, have been shown to directly bind to tubulin and inhibit microtubule polymerization nih.gov, specific studies detailing the direct interaction and alteration of tubulin polymerization by 3',7-dihydroxy-4'-methoxyflavanone or its close analogs acacetin and hesperetin are not prominent in the currently reviewed scientific literature.
Suppression of NF-κB/Akt Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Akt (also known as Protein Kinase B) signaling pathways are central to cancer cell survival, proliferation, and inflammation. crossfire-oncology.com A significant body of research demonstrates that acacetin and hesperetin exert potent anti-oncogenic effects by suppressing these pathways.
Acacetin has been shown to be an effective inhibitor of the Akt/NF-κB pathway in human prostate cancer cells. mdpi.comnih.gov Its mechanism involves inhibiting the phosphorylation of Akt, which in turn prevents the activation of NF-κB. mdpi.comnih.gov Specifically, acacetin inhibits the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, and also inhibits the phosphorylation of NF-κB itself. mdpi.comnih.gov This suppression leads to a marked reduction in the levels of NF-κB-regulated anti-apoptotic proteins, such as Bcl-2 and X-linked inhibitor of apoptosis protein (XIAP), thereby promoting apoptosis. nih.gov
Hesperetin also demonstrates robust inhibition of these pathways. In chondrocytes, hesperetin safeguards against apoptosis and inflammation by inhibiting NF-κB/Akt signaling. plos.org It has been shown to suppress the nuclear translocation of the p65 subunit of NF-κB in cisplatin-resistant lung cancer cells. cytoskeleton.com In models of non-alcoholic fatty liver disease, hesperetin activates the PI3K/AKT-Nrf2 pathway, which subsequently suppresses NF-κB-mediated inflammation. nih.gov
Table 2: Mechanistic Actions on NF-κB/Akt Signaling Pathways
| Compound | Model System | Key Mechanistic Finding | Downstream Effect | Citation |
|---|---|---|---|---|
| Acacetin | DU145 Prostate Cancer Cells | Inhibits phosphorylation of IκBα and NF-κB | ↓ Bcl-2, ↓ XIAP expression; induces apoptosis | mdpi.comnih.gov |
| Hesperetin | A549/DDP Lung Cancer Cells | Inhibits nuclear translocation of NF-κB (p65) | Reverses cisplatin resistance | cytoskeleton.com |
| Hesperetin | Rat Chondrocytes | Inhibits NF-κB/Akt signaling | Protects against apoptosis and inflammation | plos.org |
| Hesperetin | HepG2 cells / Rat Model | Activates PI3K/Akt pathway to suppress NF-κB | Ameliorates oxidative stress and inflammation | nih.gov |
Anti-inflammatory Action
The anti-inflammatory properties of 3',7-dihydroxy-4'-methoxyflavanone and its analogs are primarily mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.
Inhibition of Lipoxygenase (LOX) Enzymes (e.g., 5-hLOX)
Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.gov Inhibition of LOX, particularly 5-lipoxygenase (5-LOX), is a key target for anti-inflammatory therapies. While direct inhibitory data for 3',7-dihydroxy-4'-methoxyflavanone is limited, studies on related flavonoids demonstrate varied potential to inhibit these enzymes.
An in vitro study assessing the 15-LOX inhibitory activity of several citrus flavonoids found that quercetin was a potent inhibitor, whereas hesperidin (the glycoside of hesperetin) and naringin showed only slight inhibition at the tested concentrations. scielo.br This suggests that the specific hydroxylation pattern of the flavonoid is critical for its LOX inhibitory activity.
Table 3: 15-Lipoxygenase (15-LOX) Inhibition by Analogous Flavonoids
| Compound | % Inhibition (at 52 µg/mL) | Citation |
|---|---|---|
| Quercetin | 75% | scielo.br |
| Apigenin | 53% | scielo.br |
| Hesperidin | 37% | scielo.br |
| Naringin | 17% | scielo.br |
Modulation of Cyclooxygenase (COX) Enzymes (COX-1, COX-2)
Hesperetin has demonstrated the ability to modulate the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Studies indicate that hesperetin can interfere with COX-1 activity, thereby inhibiting arachidonic acid-mediated platelet aggregation researchgate.net. Furthermore, in the concentration range of 250-500 μM, both hesperetin and its glycoside form, hesperidin, have shown potent inhibition of the lipopolysaccharide (LPS)-induced expression of the COX-2 gene in RAW 264.7 macrophage cells nih.gov. This suggests that the anti-inflammatory effects of these compounds may be linked to their antioxidant activity and their ability to suppress the genetic expression of pro-inflammatory enzymes like COX-2 nih.gov.
Reduction of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2)
A significant aspect of hesperetin's anti-inflammatory action is its capacity to reduce the production of key inflammatory mediators. In murine macrophage RAW 264.7 cells, treatment with hesperetin has been shown to decrease the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) nih.govnih.gov. Specifically, hesperetin was observed to suppress PGE2 production starting at a concentration of 10 μM, proving more effective at lower concentrations compared to its glycoside, hesperidin nih.govmdpi.com. In models of AAPH-induced oxidative stress in liver tissues, both hesperidin and hesperetin significantly lowered the production of nitric oxide koreascience.kr. While some studies focusing on endothelial function have noted that hesperetin can increase NO production, which is beneficial for vasodilation, its predominant role in inflammatory contexts is the suppression of excessive NO and PGE2 production nih.govresearchgate.netbohrium.com.
| Compound | Cell Line | Mediator Reduced | Effective Concentration | Reference |
| Hesperetin | RAW 264.7 | Nitric Oxide (NO) | - | nih.govnih.gov |
| Hesperetin | RAW 264.7 | Prostaglandin E2 (PGE2) | Starting at 10 μM | mdpi.com |
| Hesperetin | Rat Liver Tissue | Nitric Oxide (NO) | - | koreascience.kr |
Antioxidant Properties
Hesperetin exhibits significant antioxidant capabilities through various mechanisms, including the direct scavenging of reactive oxygen species and the inhibition of oxidative processes like lipid peroxidation.
Hesperetin has demonstrated considerable efficacy in scavenging elevated levels of reactive oxygen species (ROS) nih.gov. It has been shown to decrease cellular ROS formation induced by agents like tert-butylhydroperoxide (t-BHP) and lipopolysaccharides (LPS) in multiple cell types researchgate.net. In a study involving oleic acid-induced HepG2 cells, hesperetin alleviated the overproduction of ROS rsc.org. This ROS scavenging ability is a fundamental component of its protective effects against oxidative stress nih.govresearchgate.net.
The antioxidant activity of hesperetin extends to the protection of cellular components from oxidative damage. It has been identified as a potent inhibitor of lipid peroxidation initiated by Fe2+ and L-ascorbic acid in rat brain homogenates acs.org. Research has confirmed that hesperetin markedly reduces the levels of both lipid peroxidation and protein oxidation nih.gov. In rats with AAPH-induced oxidative stress, the hesperetin-administered group showed a significant decrease in lipid peroxidation levels to 5.02 nmole/mg protein koreascience.kr. This protective action helps maintain the structural integrity of cell membranes and proteins researchgate.net.
| Assay | Compound | Result | Reference |
| DPPH Radical Scavenging | Hesperetin | SC50: 525.18 ± 1.02 μM | nih.gov |
| DPPH Radical Scavenging | Hesperetin | 61.93 ± 0.86% inhibition | microbiologyjournal.org |
| Lipid Peroxidation | Hesperetin | Significant decrease to 5.02 nmole/mg protein | koreascience.kr |
Antimicrobial Activities
Hesperetin has demonstrated a broad spectrum of antimicrobial activities, inhibiting the growth of various bacteria and fungi. It has shown higher antibacterial efficacy than its glycoside form, hesperidin, against both Gram-positive and Gram-negative bacteria nih.gov. Research has established its activity against clinically relevant pathogens such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) microbiologyjournal.org.
Notably, hesperetin exhibits promising antifungal potential, particularly against Candida species. Studies have determined a minimal inhibitory concentration (MIC) of 0.165 mg/mL for various Candida isolates, including C. albicans, and a minimal fungicidal concentration (MFC) of 0.330 mg/mL nih.govresearchgate.net. Its inhibitory effect on bacteria such as Staphylococcus aureus was observed at a higher MIC of 4 mg/mL nih.govresearchgate.netdoaj.org.
| Organism | Type | Activity | MIC/Result | Reference |
| Candida species | Fungus | Antifungal | 0.165 mg/mL | nih.govresearchgate.net |
| Staphylococcus aureus | Bacterium (Gram-positive) | Antibacterial | 4 mg/mL | nih.govresearchgate.net |
| Bacillus subtilis | Bacterium (Gram-positive) | Antibacterial | Zone of inhibition: 3.5 mm ± 0.7 | microbiologyjournal.org |
| Escherichia coli | Bacterium (Gram-negative) | Antibacterial | Zone of inhibition: 3 mm ± 0.4 | microbiologyjournal.org |
| Aspergillus fumigatus | Fungus | Antifungal | 0.625 mg/mL | microbiologyjournal.org |
Inhibition of Bacterial Growth (e.g., MRSA, S. aureus)
Flavonoids are known to possess antibacterial properties against a wide spectrum of pathogenic microorganisms. The structure of a flavonoid plays a crucial role in its antibacterial efficacy. For instance, the presence and position of hydroxyl groups on the aromatic rings can significantly influence the compound's activity. While specific studies on the inhibitory effects of Flavanone (B1672756), 3',7-dihydroxy-4'-methoxy- against Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus aureus are not extensively documented, research on analogous flavonoids provides valuable insights.
The antibacterial activity of flavonoids is often attributed to their ability to interact with bacterial cell structures and vital enzymes. For example, some flavonoids have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and repair. A study on the structure-activity relationship of flavonoids revealed that hydroxyl groups at specific positions on the aromatic rings enhance antibacterial activity, whereas methylation of these active hydroxyl groups generally leads to a decrease in activity nih.gov. The lipophilicity of the A ring is also considered important for the activity of certain flavonoids like chalcones nih.gov.
Research on 6,7-dihydroxyflavone demonstrated a synergistic effect with β-lactam antibiotics against both MRSA and methicillin-sensitive S. aureus (MSSA) nih.gov. While this compound alone exhibited weak antibacterial activity, it significantly enhanced the susceptibility of these bacteria to antibiotics like oxacillin nih.gov. Another study on various flavanones showed that their inhibitory activity against bacterial growth is influenced by their substitution patterns. For instance, 5,7,4'-trihydroxyflavanone (naringenin) exhibited a minimal inhibitory concentration (MIC) of 120 µg/ml against S. aureus scielo.br.
**Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Flavanones against *Staphylococcus aureus***
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5,7,4'-Trihydroxyflavanone (Naringenin) | Staphylococcus aureus ATCC 25923 | 120 | scielo.br |
| 7-Hydroxyflavanone | Staphylococcus aureus ATCC 25923 | 197.6 | scielo.br |
| Flavanone | Staphylococcus aureus ATCC 25923 | Inactive | scielo.br |
Disruption of Bacterial Membrane Integrity
A primary mechanism by which flavonoids exert their antibacterial effects is through the disruption of bacterial membrane integrity. The cytoplasmic membrane is a critical barrier in bacteria, and its damage can lead to the leakage of cellular components and ultimately, cell death. Flavonoids can interfere with the function of the cytoplasmic membrane, alter its permeability, and inhibit its energy metabolism nih.gov.
The interaction of flavonoids with bacterial membranes is influenced by their physicochemical properties, such as lipophilicity. Studies on 3-hydroxyflavone and its metal complexes have shown that these compounds can integrate into the bacterial membrane, leading to its disorder nih.gov. This destabilization of the membrane is a result of interactions with the lipid components of the membrane nih.gov. Phenols and flavonoids are known to disrupt bacterial cell membranes and inhibit key enzymatic processes, which can lead to cell death researchgate.net.
Interference with Biofilm Formation
Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix and are notoriously resistant to antimicrobial agents. Many flavonoids have demonstrated the ability to interfere with biofilm formation, a crucial aspect of bacterial pathogenicity. The proposed mechanisms for this activity include the inhibition of bacterial attachment and the disruption of quorum sensing, a cell-to-cell communication system that regulates biofilm development nih.gov.
Research has highlighted the potential of flavonoids as anti-biofilm agents against S. aureus strains nih.gov. Some flavonoids have been shown to reduce biofilm formation and virulence without affecting bacterial viability, which could be a strategic advantage over traditional antibiotics by potentially lowering the likelihood of resistance development nih.gov. For instance, 3,2′-dihydroxyflavone was identified as an inhibitor of biofilm formation in S. aureus nih.govmdpi.com.
Suppression of Nucleic Acid and ATP Biosynthesis in Microorganisms
Beyond their effects on the cell membrane, flavonoids can also target intracellular processes essential for bacterial survival, such as the synthesis of nucleic acids and ATP. The inhibition of nucleic acid synthesis is a key antibacterial mechanism for many flavonoids nih.govmdpi.com. This can occur through the inhibition of enzymes like DNA gyrase and RNA polymerase mdpi.com.
Neuroprotective Effects
In addition to their antibacterial properties, certain flavonoids and their analogs exhibit neuroprotective effects, making them potential candidates for the development of therapies for neurodegenerative diseases.
Cholinesterase Inhibition (Acetyl- and Butyrylcholinesterase)
Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine. This mechanism is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Several methoxyflavones have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
A study on methoxyflavones isolated from Kaempferia parviflora demonstrated significant AChE and BChE inhibitory activities nih.gov. Among the tested compounds, 5,7,4'-trimethoxyflavone was the most potent inhibitor of AChE, while 5,7-dimethoxyflavone showed the highest inhibitory activity against BChE nih.gov. The structure-activity relationship analysis from this study suggested that the presence of 5,7-dimethoxy groups and a free substituent at the C-3 position were important for significant inhibitory effects nih.gov. Conversely, a 5-hydroxyl group was found to reduce the inhibitory potency nih.gov.
Table 2: Cholinesterase Inhibitory Activity of Selected Methoxyflavones
| Compound | Enzyme | % Inhibition (at 0.1 mg/mL) | Reference |
|---|---|---|---|
| 5,7,4'-Trimethoxyflavone | Acetylcholinesterase (AChE) | > 70% | nih.gov |
| 5,7-Dimethoxyflavone | Butyrylcholinesterase (BChE) | > 85% | nih.gov |
| 3,5,7,3',4'-Pentamethoxyflavone | Acetylcholinesterase (AChE) | Significant, dose-dependent | nih.gov |
Monoamine Oxidase-B (MAO-B) Inhibition
Monoamine oxidase-B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters, and its inhibition can increase the levels of dopamine in the brain. This makes MAO-B inhibitors a therapeutic target for Parkinson's disease. Several flavonoids have been identified as selective inhibitors of MAO-B.
Calycosin, a 3',7-dihydroxy-4'-methoxyisoflavone, which is structurally related to the flavanone of interest, has been identified as a selective and competitive inhibitor of human MAO-B with an IC50 value of 7.19 ± 0.32 μM mdpi.com. A series of halogenated flavones, designed based on the structure of acacetin (5,7-dihydroxy-4'-methoxyflavone), were also found to be selective MAO-B inhibitors with IC50 values in the nanomolar to micromolar range nih.gov. These findings suggest that the dihydroxy-methoxy substitution pattern on the flavanone scaffold is favorable for MAO-B inhibition.
Table 3: MAO-B Inhibitory Activity of Selected Flavonoids
| Compound | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Calycosin (3',7-dihydroxy-4'-methoxyisoflavone) | Human MAO-B | 7.19 ± 0.32 | mdpi.com |
| Halogenated Flavone Analogs | Human MAO-B | 0.016 - 0.074 | nih.gov |
Suppression of Microglial Activation
Neuroinflammation, largely mediated by activated microglia, is a key factor in the progression of neurodegenerative diseases. Certain flavonoids have demonstrated the ability to suppress this activation. For instance, the synthetic flavone derivative 3′,4′-dihydroxyflavone has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov This compound also reduces the expression of proinflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov The underlying mechanism for these anti-neuroinflammatory effects involves the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. nih.gov Similarly, 7,3',4'-trihydroxyisoflavone, a metabolite of daidzein, has been observed to suppress LPS-induced microglial activation by inhibiting MAPK and NF-κB signaling, thereby reducing the production of proinflammatory molecules. nih.gov
While direct studies on Flavanone, 3',7-dihydroxy-4'-methoxy- are limited, the evidence from structurally similar flavonoids suggests a strong potential for neuroprotective effects through the modulation of microglial activity. The presence of the 3'-hydroxy and 4'-methoxy groups on the B-ring, along with the 7-hydroxy group on the A-ring, likely contributes to its ability to interfere with inflammatory signaling cascades within microglia.
Enzyme Inhibition Beyond Specific Disease Pathways
Flavanones and their analogs are known to interact with a variety of enzymes, extending their biological effects beyond specific disease pathways. These interactions are often related to the metabolism of xenobiotics and the digestion of carbohydrates.
Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide array of endogenous and exogenous compounds. Flavonoids can act as inhibitors of these enzymes, which can have significant implications for drug metabolism and the bioactivation of pro-carcinogens.
The inhibitory activity of flavonoids against CYP enzymes is highly dependent on their structure, including the number and position of hydroxyl and methoxy (B1213986) groups. nih.gov For instance, studies on various flavonoid derivatives have shown that the introduction of a 4'-methoxy group into a 5,7-dihydroxyflavone structure results in a potent inhibitor of CYP1B1. mdpi.com Specifically, 4'-methoxy-5,7-dihydroxyflavone (acacetin) is O-demethylated by CYP1B1 and CYP2A13 to form 4',5,7-trihydroxyflavone (apigenin). nih.govnih.gov The rates of this demethylation are 0.098 min⁻¹ for CYP1B1 and 0.42 min⁻¹ for CYP2A13. nih.govnih.gov
Furthermore, methoxyflavonoids have demonstrated selective inhibition of CYP1B1. nih.gov Molecular docking studies suggest that the methoxy group can cause steric hindrance in the active sites of CYP1A1 and CYP1A2, leading to selective inhibition of CYP1B1. nih.gov While comprehensive data for Flavanone, 3',7-dihydroxy-4'-methoxy- is not available for all the listed CYPs, the existing research on analogous structures indicates a likelihood of significant interaction, particularly with CYP1B1 and CYP2A13.
Table 1: Interaction of Acacetin (4'-methoxy-5,7-dihydroxyflavone) with Cytochrome P450 Enzymes
| Enzyme | Interaction | Rate of Demethylation (min⁻¹) |
|---|---|---|
| CYP1B1 | O-demethylation | 0.098 |
Alpha- and beta-glucosidases are enzymes involved in the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of these enzymes can help manage postprandial hyperglycemia, a key aspect of type 2 diabetes management. nih.govresearchgate.net Flavonoids are a well-documented class of α-glucosidase inhibitors. nih.govnih.gov
Information regarding the inhibition of β-glucosidase by flavonoids is less common in the reviewed literature. However, one study on leaf extracts of Morinda lucida and Momordica charantia identified several polyphenolic compounds, including flavonoids, and reported that the dichloromethane extract of M. lucida showed the highest inhibitory capacity against β-glucosidase activity. mdpi.com This suggests that flavonoids may also possess β-glucosidase inhibitory properties, though further research is needed to elucidate the specific activity of Flavanone, 3',7-dihydroxy-4'-methoxy-.
Anti-Senescence Mechanisms
Cellular senescence is a state of irreversible growth arrest that contributes to aging and age-related diseases. Certain natural compounds, including flavonoids, are being investigated for their potential to modulate the pathways involved in senescence.
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a critical role in various cellular processes, including stress resistance, metabolism, and aging. nih.gov Activation of SIRT1 is considered a promising strategy to combat age-related decline. While direct evidence for the induction of SIRT1 expression by Flavanone, 3',7-dihydroxy-4'-methoxy- is not available in the provided search results, other flavonoids have been shown to modulate sirtuin activity. The potential for flavonoids to act as SIRT1 activators suggests a possible mechanism by which they could exert anti-senescence effects. nih.gov
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. researchgate.net Dysregulation of this pathway is implicated in various diseases, including cancer and age-related disorders. Several flavonoids have been identified as inhibitors of the PI3K/Akt/mTOR pathway. researchgate.net
For instance, the structurally related flavonol, fisetin (3,7,3',4'-tetrahydroxyflavone), has been shown to inhibit the PI3K/Akt/mTOR pathway. nih.gov Another related compound, 3′,4′-dihydroxyflavonol, attenuates the neuroinflammatory response of microglial cells by suppressing the AKT–mTOR and NF-κB pathways. jst.go.jp These findings strongly suggest that Flavanone, 3',7-dihydroxy-4'-methoxy-, with its similar polyhydroxylated and methoxylated structure, may also exert its biological effects, at least in part, through the inhibition of the PI3K/Akt signaling cascade.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Flavanone, 3',7-dihydroxy-4'-methoxy- |
| 3′,4′-dihydroxyflavone |
| Nitric oxide (NO) |
| Prostaglandin E2 (PGE2) |
| Tumor necrosis factor-alpha (TNF-α) |
| Interleukin-1beta (IL-1β) |
| Interleukin-6 (IL-6) |
| 7,3',4'-trihydroxyisoflavone |
| Daidzein |
| Acacetin (4'-methoxy-5,7-dihydroxyflavone) |
| Apigenin (4',5,7-trihydroxyflavone) |
| Fisetin (3,7,3',4'-tetrahydroxyflavone) |
Vi. Structure Activity Relationship Sar Investigations of Flavanone, 3 ,7 Dihydroxy 4 Methoxy Analogs
Influence of Hydroxylation Patterns
Hydroxyl (-OH) groups are primary determinants of the biological properties of flavonoids, largely due to their ability to donate hydrogen atoms and chelate metal ions, which are key mechanisms for antioxidant activity. nih.govfoodengprog.org The position and number of these groups on the A and B rings, as well as on the C ring, significantly modulate various biological effects. nih.govnih.gov
The hydroxylation pattern on the A ring, particularly at the C-5 and C-7 positions, is a significant factor in the biological activity of flavanones. The presence of hydroxyl groups at both C-5 and C-7 is a common feature in many biologically active flavonoids and is considered important for a range of effects, from antibacterial to enzyme inhibition. nih.govnih.gov
| Compound | Substitution Pattern (Ring A) | Observed Biological Activity | Reference |
|---|---|---|---|
| General Flavanones/Flavones | 5,7-dihydroxy | Important for anti-MRSA activity. | nih.gov |
| General Flavones | 5-OH and/or 7-OH | Crucial for antioxidant activity. | nih.gov |
| Steppogenin | 5,7-dihydroxy | Contributes to tyrosinase inhibition. | mdpi.com |
| General Flavones | 7-OH | Associated with strong xanthine oxidation inhibition. | nih.gov |
The substitution pattern of the B ring is arguably the most significant determinant of the antioxidant activity of flavonoids. nih.gov This is because the B ring's hydroxyl groups can readily donate a hydrogen atom and an electron to stabilize free radicals. nih.gov A catechol moiety, which is a dihydroxy substitution pattern at the C-3' and C-4' positions, is a particularly strong indicator of antioxidant capacity. researchgate.net
Numerous studies have demonstrated that the presence of the 3',4'-catechol structure in the B ring is crucial for potent radical scavenging. nih.govnih.gov This feature enhances the molecule's ability to delocalize electrons, thereby stabilizing the resulting flavonoid radical. researchgate.net For example, the flavone luteolin, which possesses a 3',4'-dihydroxy pattern, shows significantly higher antioxidant activity than apigenin, which only has a hydroxyl group at the C-4' position. mdpi.com This dihydroxy configuration is also reported to promote anti-inflammatory activity. nih.gov Research has shown that flavonoids with two hydroxyl groups in the B ring, combined with a hydroxyl group at C-7, exhibit strong antioxidant properties. nih.gov The inhibition of aldose reductase activity is also notably enhanced by hydroxylation at the C-3' and C-4' positions. nih.gov
| Compound | Substitution Pattern (Ring B) | Key Finding | Reference |
|---|---|---|---|
| Luteolin | 3',4'-dihydroxy | Significantly greater antioxidant activity compared to apigenin (4'-hydroxy). | mdpi.com |
| 3',4'-dihydroxyflavone | 3',4'-dihydroxy | Promotes potent anti-inflammatory activity (IC50 for NO inhibition: 9.61 ± 1.36 µM). | nih.gov |
| Eriodictyol (B191197) | 3',4'-dihydroxy | Exhibits higher antioxidant activity than naringenin (B18129) (4'-hydroxy). | researchgate.net |
| General Flavonoids | 3',4'-dihydroxy (catechol) | Identified as a strong indicator of antioxidant ability. | researchgate.net |
Flavanones are characterized by the absence of a double bond between C-2 and C-3 in the C ring, distinguishing them from flavones and flavonols. mdpi.com Flavonols, which possess both this double bond and a hydroxyl group at the C-3 position, generally exhibit stronger antioxidant activity than their flavanone (B1672756) counterparts. nih.gov
The C-3 hydroxyl group is a critical structural feature for several biological activities. Its presence is essential for the potent antioxidant properties of flavonols like quercetin. nih.govresearchgate.net The 3-OH group participates in radical scavenging and allows for the formation of intramolecular hydrogen bonds that can stabilize the molecule. nih.gov The absence of the 3-OH group in flavanones compromises their scavenging ability compared to flavonols. nih.gov This structural difference is a key reason why flavonols are often more potent antioxidants. mdpi.com For example, kaempferol, a flavonol with a 3-OH group, shows stronger inhibitory effects on α-glucoside and α-amylase than its corresponding flavone, apigenin, which lacks this group. nih.gov The hydroxyl group at position 3 of the C ring is also strongly correlated with the antimicrobial activities of flavonoids. foodengprog.org
Role of Methoxy (B1213986) Substitutions
The replacement of a hydroxyl group with a methoxy (-OCH3) group, a process known as O-methylation, can significantly alter a flavonoid's biological profile. Methylation generally decreases a compound's radical scavenging capacity because the methoxy group is a much poorer hydrogen donor than a hydroxyl group. nih.gov However, this modification can increase the molecule's lipophilicity, potentially enhancing its absorption and bioavailability, and in some cases, leading to improved or altered biological activities, such as anti-inflammatory effects. nih.gov
The presence of a methoxy group on the B ring can have varied effects depending on the specific biological activity being assessed. In the context of the target compound, Flavanone, 3',7-dihydroxy-4'-methoxy-, the C-4' position is methoxylated.
SAR studies have shown that a methoxy group at the C-4' position can attenuate the anti-inflammatory and antioxidant activities of flavones. nih.gov For example, comparing flavanones with a hydroxyl group versus a methoxy group at C-4' revealed that the hydroxylated compound had a greater inhibitory effect on butyrylcholinesterase. mdpi.com Similarly, the presence of a C-4' methoxy group was found to significantly decrease the inhibitory effects on CYP3A activity. jst.go.jp While O-methylation on the B-ring generally reduces antioxidant potential, it may confer other advantages. For instance, some studies suggest that methoxylation can lead to more metabolically stable flavonoids. nih.gov
| Compound/Class | Substitution Pattern | Effect of Methoxy Group | Reference |
|---|---|---|---|
| Flavones | C-4' methoxy | Attenuated anti-inflammatory and antioxidant activities. | nih.gov |
| Flavanone Analog | C-4' methoxy | Lower butyrylcholinesterase inhibition compared to C-4' hydroxyl analog. | mdpi.com |
| General Flavonoids | C-4' methoxy | Significantly decreased inhibitory effects on CYP3A activity. | jst.go.jp |
| Flavonoids | 3'-OMe and/or 5'-OMe | Plays a positive role in P-glycoprotein (Pgp) inhibition. | researchgate.net |
Methoxylation on the A ring, particularly at the C-7 position, also modulates biological activity. Unlike the typical reduction in antioxidant activity seen with methylation, a methoxy group at C-7 can sometimes enhance other properties, such as anti-inflammatory effects.
Studies on flavones have indicated that the presence of a methoxy group at the C-7 position can enhance anti-inflammatory activity. nih.gov For instance, one study compared two flavones, one with a C-7 hydroxyl group and another with a C-7 methoxy group. The methoxylated compound showed improved xanthine oxidase inhibitory activity. mdpi.com Computational docking studies have also suggested that the presence of either a methoxy or a hydroxy group at position C-7 plays a vital role in the binding affinity of flavonoids to certain protein receptors, indicating its importance for biological function. nih.gov
Impact of Methylation on Metabolic Stability and Biological Activity
Methylation, the addition of a methyl group to a molecule, significantly alters the properties of flavonoids. The presence and position of methoxy groups (-OCH₃) on the flavanone skeleton can profoundly affect its metabolic stability and biological potency.
Generally, methylation of the free phenolic hydroxyl groups (-OH) in flavonoids dramatically increases their metabolic stability. nih.govresearchgate.net This is primarily because the hydroxyl groups are common sites for phase II metabolism, where enzymes attach glucuronic acid or sulfate (B86663) groups to increase water solubility and facilitate excretion. nih.gov By converting a hydroxyl group to a methoxy group, this metabolic pathway is blocked, leading to a more stable compound with a longer half-life in the body. nih.govresearchgate.net
This increased stability often translates to improved oral bioavailability and enhanced transport across biological membranes. nih.govresearchgate.net Research comparing hydroxylated and methoxylated flavones has shown that methylation can lead to derivatives with greater potency. For instance, in studies on human oral squamous carcinoma cells, 5,7,4'-trimethoxyflavone was found to be approximately eight times more potent at inhibiting cell proliferation than its unmethylated counterpart, apigenin (5,7,4'-trihydroxyflavone). nih.gov This enhanced effect was not due to greater cellular uptake, which was virtually identical for both the methylated and unmethylated compounds, suggesting the increased potency is related to its greater metabolic stability. nih.gov
The strategic placement of methoxy groups is crucial. For example, 7,4'-dimethoxy-3-hydroxyflavone has been identified as a protease-activated receptor 4 (PAR4) antagonist with antithrombotic activity. nih.gov Similarly, 7-hydroxy-3',4'-dimethoxyflavone has been synthesized and shown to possess antioxidant properties. researchgate.net These examples underscore how methylation patterns create derivatives with specific and potent biological activities.
Table 1: Comparison of Methylated vs. Unmethylated Flavones on Cancer Cell Proliferation This table is interactive. You can sort and filter the data.
| Compound | Structure | Target Cell Line | IC₅₀ Value (μM) | Potency Relative to Unmethylated Analog |
|---|---|---|---|---|
| 5,7,4'-Trimethoxyflavone | Methylated | SCC-9 Human Oral Squamous Carcinoma | 5 | ~8x more potent |
| Apigenin (5,7,4'-Trihydroxyflavone) | Unmethylated | SCC-9 Human Oral Squamous Carcinoma | 40 | Baseline |
| 5,7-Dimethoxyflavone | Methylated | SCC-9 Human Oral Squamous Carcinoma | - | More potent |
| Chrysin (5,7-Dihydroxyflavone) | Unmethylated | SCC-9 Human Oral Squamous Carcinoma | - | Baseline |
Significance of the C2-C3 Bond Saturation in the Heterocyclic Ring C
The central heterocyclic C-ring of the flavonoid structure can be either saturated or unsaturated at the C2-C3 position. Flavanones, such as 3',7-dihydroxy-4'-methoxyflavanone, possess a saturated C2-C3 single bond, distinguishing them from flavones which have a C2=C3 double bond. mdpi.com This structural difference is a critical determinant of the molecule's three-dimensional shape and its biological activity. alliedacademies.org
The saturation of the C2-C3 bond in flavanones is considered an important feature for certain biological activities, particularly antibacterial effects. mdpi.com For example, the flavanone naringenin has demonstrated stronger antibacterial activity than its corresponding flavone, apigenin. mdpi.com This suggests that the flexibility conferred by the saturated bond may be advantageous for interacting with bacterial targets. alliedacademies.orgmdpi.com Several studies have noted that C5 hydroxyl group and C2-C3 bond saturation can enhance the antibacterial activity of flavanones. nih.gov
Conversely, for other biological actions, the presence of a C2=C3 double bond (unsaturation) is crucial. Flavonoids with a C2=C3 double bond have been found to be more effective inhibitors of various enzymes, including α-glucosidases and protein kinases. alliedacademies.org The planarity of the C-ring in unsaturated flavonoids may facilitate their entry into the hydrophobic pockets of enzymes. alliedacademies.org The loss of this double bond, as seen in flavanones, can lead to a decrease in these specific enzyme-inhibiting activities. alliedacademies.org
The influence of the C2-C3 bond on antioxidant activity is also complex. Theoretical studies using density functional theory (DFT) have shown that the C2=C3 double bond has varied effects on the radical-scavenging ability of different hydroxyl groups on the flavonoid skeleton. bohrium.com Therefore, the saturation at the C2-C3 position is a key structural feature whose significance is highly dependent on the specific biological endpoint being investigated.
Effects of Other Substituents and Functional Groups (e.g., Halogen Atoms, Prenyl Groups)
Beyond methylation, the addition of other functional groups, such as halogen atoms and prenyl groups, can further modify the bioactivity of flavanone analogs.
Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the flavonoid scaffold is a strategy used in pharmaceutical research to improve the bioactive properties of natural products. mdpi.comresearchgate.net Halogenation can enhance the potency of flavonoids. For instance, semisynthetic flavone derivatives with halogen substitutions have been shown to be high-affinity ligands for the benzodiazepine receptor, with some compounds displaying anxiolytic activity many times more potent than diazepam. researchgate.net Enzymes known as halogenases can be used to selectively add halogen atoms to the flavonoid structure, often targeting the aromatic A-ring. mdpi.com The presence of a hydroxyl group at position C7 is often a requirement for these enzymes to direct halogenation. mdpi.com
Prenylation: Prenylation involves the attachment of a prenyl group, a five-carbon branched chain, to the flavonoid nucleus. This modification significantly increases the lipophilicity (fat-solubility) of the compound. mdpi.comnih.gov This increased lipophilicity enhances the flavonoid's affinity for cell membranes and improves its permeability, which can lead to enhanced biological activity. mdpi.comnih.gov Prenylated flavonoids often show improved bioavailability compared to their non-prenylated parents. nih.gov For example, studies comparing 8-prenylnaringenin with naringenin found that the prenylated form resulted in higher accumulation in muscle tissue. nih.gov This suggests that prenylation can interfere with the elimination of flavonoids from tissues, thereby prolonging their effects. nih.gov The addition of a prenyl group has been shown to enrich the structural diversity of flavonoids and increase their potential for a wide range of biological activities, including anti-inflammatory and antimicrobial effects. mdpi.comnih.gov
Table 2: Impact of Functional Group Addition on Flavanone Analog Activity This table is interactive. You can sort and filter the data.
| Modification | Functional Group | Key Structural Change | Resulting Effect on Bioactivity | Reference Example |
|---|---|---|---|---|
| Halogenation | Halogen (Cl, Br) | Addition of halogen to aromatic ring | Often improves bioactive properties; can increase potency (e.g., anxiolytic effects). mdpi.comresearchgate.net | 6,3'-dinitroflavone |
| Prenylation | Prenyl Group | Addition of a lipophilic side chain | Increases lipophilicity, membrane permeability, bioavailability, and biological activity. mdpi.comnih.gov | 8-prenylnaringenin |
Stereochemical Considerations in Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of many natural products. mdpi.com The saturation of the C2-C3 bond in the flavanone skeleton creates a chiral center at the C2 position. This means that flavanones, including 3',7-dihydroxy-4'-methoxyflavanone, can exist as two different stereoisomers (enantiomers), designated as (S) and (R).
Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with the two enantiomers of a chiral compound. This stereoselectivity can have a crucial impact on a drug's action, affecting its binding to a target, its metabolism, and its distribution throughout the body. mdpi.com
It is common for one enantiomer of a chiral molecule to be significantly more active than the other. mdpi.com Studies on other chiral natural product analogs have demonstrated that compounds with the "natural" stereochemical configuration can be substantially more potent than their corresponding enantiomers or other diastereoisomers. mdpi.com This difference in activity is often attributed to a stereoselective uptake or transport mechanism, where cellular transporters recognize and allow the passage of only one specific isomer. mdpi.com Therefore, when evaluating the biological activity of Flavanone, 3',7-dihydroxy-4'-methoxy-, it is essential to consider its stereochemistry, as the (S) and (R) forms may possess distinct pharmacological profiles.
Vii. Metabolic Transformations and Bioavailability Studies in Non Human Models
In Vitro Metabolic Fate in Cellular Systems
In vitro models, such as liver microsomes, hepatocytes, and intestinal Caco-2 cell lines, are invaluable tools for elucidating the metabolic pathways of xenobiotics, including flavonoids. These systems allow for the study of specific enzymatic reactions in a controlled environment.
The metabolism of methoxyflavonoids is largely driven by phase I and phase II enzymes. Phase I reactions, primarily oxidation and demethylation, are catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. For flavonoids with methoxy (B1213986) groups, O-demethylation is a key metabolic step. Studies on analogous compounds suggest that CYP enzymes in the liver are responsible for removing the methyl group from the 4'-methoxy position of isookanin (B600519), converting it to its corresponding trihydroxyflavanone.
Following phase I metabolism, or in parallel, flavonoids undergo extensive phase II conjugation reactions. These processes, including glucuronidation and sulfation, increase the water solubility of the compounds, facilitating their elimination. oregonstate.edunih.govnih.gov In the liver and intestine, UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) catalyze the attachment of glucuronic acid and sulfate (B86663) moieties, respectively, to the hydroxyl groups of isookanin and its demethylated metabolites. nih.govresearchgate.net Studies on the flavonoid (-)-epicatechin, for instance, have shown that sulfation is a major metabolic pathway in human liver and intestinal cytosol, primarily mediated by the SULT1A1 isoform. nih.govresearchgate.net
Table 1: Key In Vitro Cellular Systems and Associated Metabolic Reactions for Flavonoids
| In Vitro System | Primary Location of Enzymes | Key Metabolic Reactions | Relevant Enzymes |
|---|---|---|---|
| Liver Microsomes | Endoplasmic Reticulum | O-demethylation, Oxidation | Cytochrome P450s (CYPs) |
| Liver Cytosol | Cytoplasm | Sulfation | Sulfotransferases (SULTs) |
| Hepatocytes | Whole Liver Cell | O-demethylation, Glucuronidation, Sulfation | CYPs, UGTs, SULTs |
| Caco-2 Cells | Intestinal Epithelium | Glucuronidation, Sulfation | UGTs, SULTs |
In Vivo Absorption and Distribution in Animal Models (e.g., Rats)
Animal models, particularly rats, are frequently used to study the absorption, distribution, metabolism, and excretion (ADME) of flavonoids in vivo. Upon oral administration, isookanin would first encounter the acidic environment of the stomach before moving to the small intestine, the primary site of absorption for many flavonoids.
The absorption of flavonoids is influenced by their chemical structure. As an aglycone (not attached to a sugar molecule), isookanin is more likely to be absorbed through the intestinal wall than its glycosylated counterparts. nih.gov The process is not entirely passive; it involves a combination of passive diffusion across the enterocytes and carrier-mediated transport.
Once absorbed, isookanin and its metabolites enter the portal circulation and are transported to the liver. The liver is the principal site of metabolic activity, where the compounds undergo the extensive demethylation and conjugation reactions described previously. nih.govnih.gov From the liver, the metabolites are distributed systemically via the bloodstream. The extent to which isookanin and its metabolites reach peripheral tissues depends on their chemical properties, such as polarity and ability to bind to plasma proteins like albumin.
Excretion Pathways in Animal Models
The elimination of isookanin and its metabolites from the body occurs primarily through two routes: renal (urine) and biliary (feces). The phase II conjugation reactions are crucial for this process. By converting the relatively lipophilic flavonoid into water-soluble glucuronide and sulfate conjugates, the body can more efficiently excrete these compounds. oregonstate.edu
Metabolites that are smaller in molecular weight are typically filtered by the kidneys and excreted in the urine. Larger metabolites, particularly glucuronide conjugates, are often transported from the liver into the bile, which is then secreted into the small intestine. These biliary metabolites can either be excreted directly in the feces or be subjected to further metabolism by the gut microbiota. oregonstate.edu The enzymes of colonic bacteria can deconjugate (remove the glucuronic acid or sulfate group) the metabolites, potentially allowing for their reabsorption into circulation (a process known as enterohepatic circulation) or further degradation. oregonstate.edunih.gov
Characterization of Metabolites (e.g., O-demethylated products, glucuronides, sulfates, ring fission products)
The metabolic journey of isookanin in animal models results in a variety of derivatives. The primary metabolites can be categorized based on the biochemical reactions they undergo.
O-demethylated products : The most predictable phase I metabolite of 3',7-dihydroxy-4'-methoxyflavanone is its O-demethylated counterpart, 3',4',7-trihydroxyflavanone (eriodictyol). This reaction is catalyzed by hepatic cytochrome P450 enzymes.
Glucuronides and Sulfates : Both the parent isookanin and its demethylated metabolite, eriodictyol (B191197), possess multiple hydroxyl groups that are sites for phase II conjugation. This results in the formation of various isookanin-glucuronides, eriodictyol-glucuronides, isookanin-sulfates, and eriodictyol-sulfates. nih.govnih.gov Mixed conjugates (e.g., sulfo-glucuronides) are also possible.
Ring Fission Products : A significant portion of ingested flavonoids may pass unabsorbed into the large intestine, where they are subjected to metabolism by the gut microbiota. nih.govnih.gov A key microbial metabolic pathway is the fission (breaking) of the flavonoid's C-ring. oregonstate.edunih.gov This degradation leads to the formation of smaller, simpler phenolic acids and their derivatives. These microbial metabolites can be absorbed from the colon and subsequently appear in the urine. nih.gov
Table 2: Predicted Metabolites of 3',7-dihydroxy-4'-methoxyflavanone
| Metabolic Pathway | Parent Compound | Resulting Metabolite(s) |
|---|---|---|
| Phase I | ||
| O-demethylation | Isookanin | 3',4',7-Trihydroxyflavanone (Eriodictyol) |
| Phase II | ||
| Glucuronidation | Isookanin / Eriodictyol | Isookanin-O-glucuronides / Eriodictyol-O-glucuronides |
| Sulfation | Isookanin / Eriodictyol | Isookanin-O-sulfates / Eriodictyol-O-sulfates |
| Microbial | ||
| Ring Fission | Isookanin / Eriodictyol | Various phenolic acids (e.g., hydroxyphenylpropionic acid) |
Intestinal Transport Mechanisms
The Caco-2 cell monolayer model is a widely accepted in vitro tool for predicting human intestinal absorption and studying transport mechanisms. frontiersin.orgresearchgate.net These cells, derived from human colorectal adenocarcinoma, differentiate to form a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and a variety of transport proteins. sigmaaldrich.com
The transport of flavonoids like isookanin across the intestinal barrier is a complex process involving multiple pathways:
Passive Diffusion : As a moderately lipophilic molecule, isookanin can likely cross the cell membrane via passive transcellular diffusion.
Paracellular Transport : Movement through the tight junctions between cells (paracellular pathway) is another possibility, typically for smaller, hydrophilic compounds. nih.gov
Active Transport : Carrier-mediated transport may also be involved. For instance, studies on the related flavonoid isorhamnetin (B1672294) showed the involvement of organic anion transporting polypeptides (OATPs) in its uptake. nih.gov
Efflux Transporters : The net absorption and bioavailability of many flavonoids are significantly limited by the action of ATP-dependent efflux transporters, which pump substrates from inside the cell back into the intestinal lumen. Key transporters include P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs), particularly MRP2. sigmaaldrich.comnih.govnih.gov The flavonoid isorhamnetin has been shown to be a substrate for these efflux pumps, and it is highly probable that isookanin is as well. nih.gov
Table 3: Intestinal Transport Mechanisms and Associated Proteins
| Transport Mechanism | Description | Key Proteins Involved |
|---|---|---|
| Passive Transcellular | Movement directly across the cell membrane. | - |
| Passive Paracellular | Movement through the junctions between cells. | - |
| Active Uptake | Carrier-mediated transport into the cell. | Organic Anion Transporting Polypeptides (OATPs) |
| Active Efflux | ATP-dependent pumping of the compound out of the cell. | P-glycoprotein (P-gp), BCRP, MRP2 |
Viii. Future Research Directions and Applications in Basic Science
Development of Novel Synthetic Strategies for Flavanone (B1672756), 3',7-dihydroxy-4'-methoxy- and Derivatives
The synthesis of flavanones and their derivatives is a well-established field, yet the pursuit of more efficient, stereoselective, and environmentally benign methodologies remains a key objective for organic chemists. Future research in this area will likely focus on the development of novel synthetic strategies that offer higher yields, greater purity, and access to a wider range of structurally diverse derivatives of Flavanone, 3',7-dihydroxy-4'-methoxy-.
One promising avenue is the refinement of the traditional Claisen-Schmidt condensation followed by intramolecular cyclization. While effective, this method can be optimized by exploring novel catalysts and reaction conditions to improve yields and reduce reaction times. For instance, the use of solid-supported catalysts or microwave-assisted synthesis could offer greener and more efficient alternatives to conventional methods. aip.org
Furthermore, the development of asymmetric synthetic routes to produce enantiomerically pure forms of Flavanone, 3',7-dihydroxy-4'-methoxy- is a critical area of future research. The biological activities of chiral flavonoids are often enantiomer-dependent, and access to optically pure isomers is essential for detailed pharmacological studies.
The synthesis of novel derivatives will also be a major focus. By modifying the core structure of Flavanone, 3',7-dihydroxy-4'-methoxy-, it is possible to enhance its biological activity, improve its pharmacokinetic properties, or probe its mechanism of action. Key synthetic modifications could include:
Alkylation or acylation of the hydroxyl groups to modulate solubility and bioavailability.
Introduction of new functional groups onto the aromatic rings to create novel interactions with biological targets.
Modification of the heterocyclic C-ring to explore the structure-activity relationships of the flavanone core.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Optimized Claisen-Schmidt Condensation/Cyclization | Higher yields, shorter reaction times, greener chemistry | Novel catalysts (e.g., solid-supported, nanocatalysts), microwave-assisted synthesis, flow chemistry |
| Asymmetric Synthesis | Access to enantiomerically pure isomers for pharmacological studies | Chiral catalysts, enzymatic resolutions, chiral pool synthesis |
| Combinatorial Synthesis of Derivatives | Rapid generation of a library of compounds for screening | Solid-phase synthesis, parallel synthesis, diversity-oriented synthesis |
Advanced Mechanistic Investigations at the Molecular Level
Understanding the precise molecular mechanisms by which Flavanone, 3',7-dihydroxy-4'-methoxy- exerts its biological effects is crucial for its development as a research tool or therapeutic agent. Future investigations will need to employ a range of advanced techniques to elucidate its interactions with cellular components and signaling pathways.
A key area of focus will be the identification and characterization of its direct molecular targets. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and cellular thermal shift assays (CETSA) can be utilized to identify proteins that bind to Flavanone, 3',7-dihydroxy-4'-methoxy-. Once potential targets are identified, further biophysical and biochemical studies, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be used to quantify the binding affinity and kinetics.
Investigating the impact of Flavanone, 3',7-dihydroxy-4'-methoxy- on cellular signaling pathways is another critical research direction. Given the known activities of other flavonoids, it is plausible that this compound could modulate pathways involved in inflammation, oxidative stress, and cell proliferation. researchgate.net Techniques such as Western blotting, quantitative PCR, and reporter gene assays can be used to assess the compound's effects on the expression and activity of key signaling proteins.
Furthermore, advanced imaging techniques, such as confocal microscopy and super-resolution microscopy, can be used to visualize the subcellular localization of Flavanone, 3',7-dihydroxy-4'-methoxy- and its effects on cellular morphology and organelle function.
Exploration of Synergistic Effects with Other Bioactive Compounds
The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising area of research in pharmacology. Future studies should explore the potential synergistic interactions between Flavanone, 3',7-dihydroxy-4'-methoxy- and other bioactive compounds, such as other flavonoids, polyphenols, or conventional therapeutic agents.
For instance, combining Flavanone, 3',7-dihydroxy-4'-methoxy- with other antioxidants could lead to enhanced protection against oxidative stress. nih.gov The different chemical properties and mechanisms of action of various antioxidants could result in a more comprehensive defense against a wider range of reactive oxygen species.
In the context of chronic diseases, exploring the synergistic effects of Flavanone, 3',7-dihydroxy-4'-methoxy- with anti-inflammatory or anti-cancer drugs could lead to the development of more effective combination therapies. Such combinations could potentially allow for lower doses of each compound, thereby reducing the risk of side effects.
To systematically investigate synergistic effects, researchers can employ various in vitro and in vivo models. The isobologram analysis is a widely used method to quantitatively assess synergy, additivity, or antagonism between two compounds. High-throughput screening platforms can also be used to test a large number of compound combinations.
| Combination Partner | Potential Synergistic Effect | Rationale |
| Other Flavonoids/Polyphenols | Enhanced antioxidant or anti-inflammatory activity | Complementary mechanisms of action, regeneration of antioxidant capacity |
| Conventional Anti-inflammatory Drugs | Increased efficacy, reduced side effects | Targeting different aspects of the inflammatory cascade |
| Chemotherapeutic Agents | Sensitization of cancer cells to treatment, overcoming drug resistance | Modulation of drug metabolism, inhibition of pro-survival pathways |
Computational Chemistry and Molecular Docking Studies for Predictive Activity
Computational chemistry and molecular docking have become indispensable tools in modern drug discovery and chemical biology. nih.govtjnpr.org These in silico methods can provide valuable insights into the potential biological activities of Flavanone, 3',7-dihydroxy-4'-methoxy- and guide the design of more potent and selective derivatives.
Molecular docking studies can be used to predict the binding mode and affinity of Flavanone, 3',7-dihydroxy-4'-methoxy- to a wide range of protein targets. researchgate.net By docking the compound into the crystal structures of known drug targets, researchers can identify potential new biological activities and prioritize experimental testing. For example, docking studies could explore the binding of this flavanone to enzymes involved in inflammation (e.g., cyclooxygenases) or cell signaling (e.g., kinases). A study on 3',5-Dihydroxy-4',6,7-trimethoxyflavanone demonstrated its interaction with the main protease of COVID-19, highlighting the potential of these computational approaches. medwinpublishers.com
In addition to predicting biological targets, computational methods can be used to predict the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of Flavanone, 3',7-dihydroxy-4'-methoxy- and its derivatives. This information is crucial for designing compounds with improved drug-like properties.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the interactions between the flavanone and its target proteins. nih.gov These simulations can reveal how the compound affects the protein's conformation and dynamics, providing a deeper understanding of its mechanism of action.
Further Elucidation of Biosynthetic Pathways and Engineering for Sustainable Production
While flavonoids are naturally abundant in plants, their extraction and purification can be challenging and may not be sustainable for large-scale production. nih.gov Therefore, understanding the biosynthetic pathway of Flavanone, 3',7-dihydroxy-4'-methoxy- and developing engineered systems for its production are important future research directions.
The general flavonoid biosynthetic pathway is well-established, starting from the amino acids phenylalanine or tyrosine. nih.gov However, the specific enzymes responsible for the final tailoring steps that produce Flavanone, 3',7-dihydroxy-4'-methoxy- (i.e., the specific hydroxylases and methyltransferases) may not be fully characterized. Future research should focus on identifying and characterizing these enzymes from plant sources.
Once the biosynthetic genes are identified, they can be introduced into microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to create "cell factories" for the sustainable production of Flavanone, 3',7-dihydroxy-4'-methoxy-. nih.govresearchgate.net Metabolic engineering strategies can then be employed to optimize the production titers by:
Increasing the precursor supply: Overexpressing genes in the upstream shikimate and phenylpropanoid pathways.
Optimizing enzyme expression: Fine-tuning the expression levels of the biosynthetic genes.
Eliminating competing pathways: Deleting genes that divert precursors to other metabolites.
The development of efficient and scalable microbial production platforms would provide a reliable and environmentally friendly source of Flavanone, 3',7-dihydroxy-4'-methoxy- for research and potential commercial applications. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3',7-dihydroxy-4'-methoxyflavanone, and what methodological considerations are critical for yield optimization?
- Answer : A common synthesis involves acid-catalyzed cyclization of 2',4'-dihydroxy-4-methoxychalcone. For example, refluxing the chalcone precursor in ethanol with concentrated H₂SO₄ for 24 hours, followed by cold-water precipitation and purification via preparative TLC (n-hexane/ethyl acetate, 4:3) yields 7-hydroxy-4’-methoxyflavanone . Key considerations include reaction time optimization to minimize side products and solvent selection for efficient crystallization.
Q. How can High-Speed Counter-Current Chromatography (HSCCC) be applied to isolate 3',7-dihydroxy-4'-methoxyflavanone from complex matrices?
- Answer : HSCCC with a solvent system optimized for polar flavonoids (e.g., hexane-ethyl acetate-methanol-water) enables efficient separation. In one study, an 80% ethanol extract fraction was processed using HSCCC, achieving >90% purity for structurally similar flavanones like 5,7-dihydroxy-4′-methoxy flavonol. Post-purification, HPLC-DAD or LC-MS is recommended for purity validation .
Q. What spectroscopic techniques are most reliable for confirming the structure of 3',7-dihydroxy-4'-methoxyflavanone?
- Answer :
- NMR : Key signals include methoxy protons at δ~3.8–3.9 ppm (singlet), aromatic protons for the B-ring (δ~6.8–7.2 ppm), and hydroxyl groups identified via deuterium exchange .
- Mass Spectrometry : ESI-MS in negative mode typically shows [M-H]⁻ ions. For example, Isosakuranetin (5,7-dihydroxy-4'-methoxyflavanone) has a molecular ion at m/z 286.283 .
- TLC : Rf values in ethyl acetate/formic acid/water (15:1:1) can distinguish methoxy-substituted flavanones from hydroxylated analogs .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for 3',7-dihydroxy-4'-methoxyflavanone across different studies?
- Answer : Discrepancies often arise from variability in:
- Cell lines : Anticancer activity against SMMC-7721 cells (IC₅₀ ~20 µM) may not extrapolate to other lines (e.g., HepG2) due to differences in metabolic pathways .
- Substituent effects : Bioactivity is sensitive to methoxy/hydroxy group positioning. For example, 3'-methoxy substitution in homoisoflavonoids reduces cytotoxicity compared to 4'-methoxy analogs .
- Standardization : Use HPLC-calibrated reference standards (≥98% purity) to ensure reproducibility .
Q. What methodological challenges arise in Structure-Activity Relationship (SAR) studies of methoxy- and hydroxy-substituted flavanones?
- Answer :
- Spectral overlap : Methoxy and hydroxyl groups in adjacent positions (e.g., 3' vs. 4') cause similar NMR shifts, necessitating 2D-NMR (HSQC, HMBC) for unambiguous assignment .
- Solubility limitations : Methoxy groups enhance lipophilicity, requiring DMSO or ethanol co-solvents for in vitro assays. Pre-solubility screening via dynamic light scattering is advised .
- Synthetic access : Selective protection/deprotection strategies (e.g., benzyl ethers for hydroxyl groups) are critical for synthesizing regioisomers for SAR testing .
Q. What advanced analytical strategies are recommended for quantifying 3',7-dihydroxy-4'-methoxyflavanone in plant extracts with matrix interference?
- Answer :
- LC-QToF-MS/MS : Provides high-resolution mass accuracy (≤5 ppm) and fragmentation patterns to differentiate isobaric flavonoids (e.g., 3',4'-dimethoxy vs. 4',5-dimethoxy isomers) .
- Molecular docking : Predicts binding affinity to target enzymes (e.g., cytochrome P450) to prioritize compounds for isolation .
- SPE cleanup : C18 solid-phase extraction reduces co-eluting phenolics, improving quantification accuracy in complex extracts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
